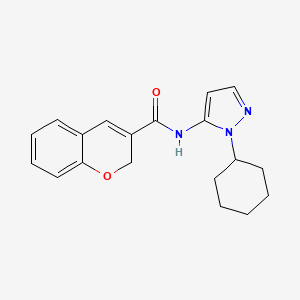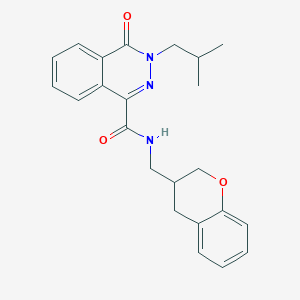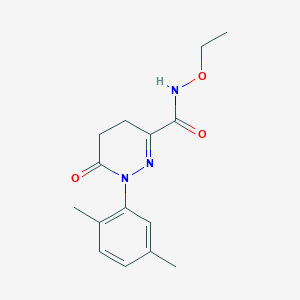
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a protein that plays a critical role in transcriptional elongation and is involved in the regulation of cell cycle progression and gene expression. CR8 has been shown to have potential therapeutic applications in the treatment of cancer, HIV, and other diseases.
Mécanisme D'action
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide works by binding to the ATP-binding site of CDK9, preventing its activity and inhibiting transcriptional elongation. This leads to the downregulation of genes involved in cell cycle progression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral effects, N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit inflammation and angiogenesis, which are involved in the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide is its high selectivity for CDK9, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of combination therapies with other drugs to enhance its anticancer and antiviral effects. Additionally, further research is needed to fully understand its mechanism of action and identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-cyclohexylpyrazole with 4-bromo-2H-chromen-3-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 2-chloro-N-(4-methoxyphenyl)acetamide to yield N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, CDK9 has been identified as a promising target for the development of new anticancer drugs. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In HIV research, CDK9 is required for the replication of the virus. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit HIV replication in vitro and in vivo, making it a potential candidate for the development of new antiviral drugs.
Propriétés
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(15-12-14-6-4-5-9-17(14)24-13-15)21-18-10-11-20-22(18)16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHADDCXIYBQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)
![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)
![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![4-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7545895.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![7-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7545904.png)
![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)

![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)

![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
